8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride
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Overview
Description
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 g/mol . This compound is known for its unique structure, which includes a pyrido[3,2-f][1,4]oxazepine ring system. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxazepine ring. Detailed synthetic routes and reaction conditions can vary, but they generally involve multi-step processes that require careful control of temperature, pH, and reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological processes and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its effects on specific biological targets.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine: The non-hydrochloride form of the compound.
Other oxazepine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
CAS No. |
956433-31-1 |
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Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
8-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7-2-3-8-6-10-4-5-12-9(8)11-7;/h2-3,10H,4-6H2,1H3;1H |
InChI Key |
XCNFTUDRQPSQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CNCCO2)C=C1.Cl |
Origin of Product |
United States |
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